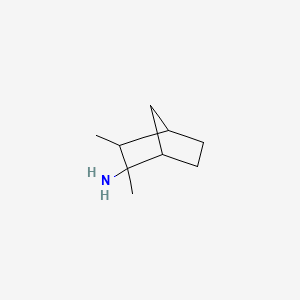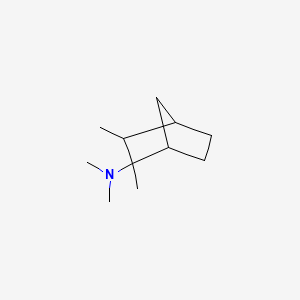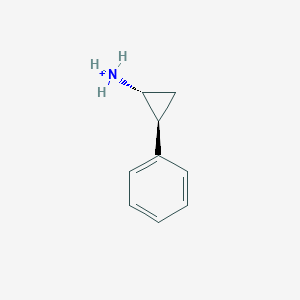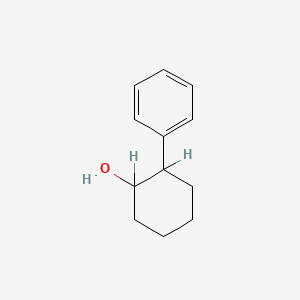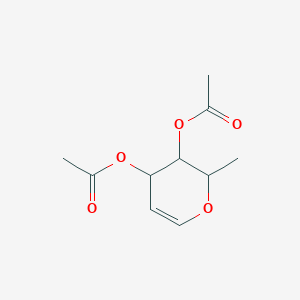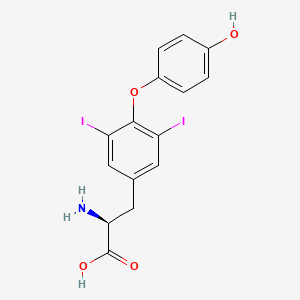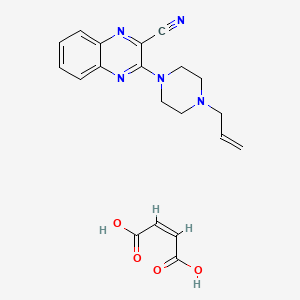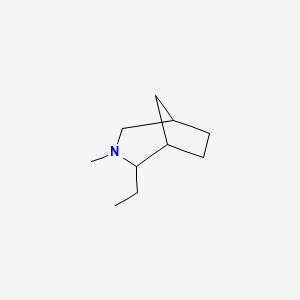
4-Dehydrowithaferin A
Overview
Description
PMPA, also known as ®-4-(phosphonomethyl)piperazine-2-carboxylic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a subtype of glutamate receptors in the brain that play a crucial role in synaptic plasticity, memory function, and neurodevelopment. By inhibiting these receptors, PMPA can modulate excitatory neurotransmission, making it a valuable tool in neurological research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMPA typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a piperazine derivative.
Phosphonomethylation: The piperazine derivative undergoes a phosphonomethylation reaction, where a phosphonomethyl group is introduced.
Carboxylation: The intermediate product is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of PMPA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: PMPA undergoes various chemical reactions, including:
Oxidation: PMPA can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert PMPA into reduced forms with different properties.
Substitution: PMPA can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various piperazine derivatives .
Scientific Research Applications
PMPA has a wide range of scientific research applications, including:
Neurological Research: PMPA is used to study the role of NMDA receptors in neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Pharmacological Studies: It serves as a tool to investigate the pharmacological effects of NMDA receptor antagonism.
Drug Development: PMPA is explored as a potential therapeutic agent for conditions involving excitotoxicity and neurodegeneration.
Biological Research: Researchers use PMPA to understand the mechanisms of synaptic plasticity and memory formation
Mechanism of Action
PMPA exerts its effects by competitively inhibiting the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that allows the flow of calcium, sodium, and potassium ions across the cell membrane. By binding to the receptor’s active site, PMPA prevents the binding of glutamate and glycine, thereby inhibiting the receptor’s activity. This inhibition reduces excitatory neurotransmission and can protect neurons from excitotoxic damage .
Comparison with Similar Compounds
Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist properties.
Comparison:
PMPA vs. Ketamine: While both are NMDA antagonists, PMPA is more selective and does not produce the dissociative anesthesia effects seen with ketamine.
PMPA vs. Memantine: PMPA has a different binding profile and may offer advantages in terms of selectivity and reduced side effects.
PMPA vs. Dextromethorphan: PMPA is more potent and selective, making it a better tool for research applications
PMPA stands out due to its high selectivity for NMDA receptors and its potential therapeutic applications in neuroprotection and the treatment of neurological disorders.
Properties
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPALHIQWWGRFB-TTWUVOALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988157 | |
| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-30-2 | |
| Record name | Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dehydrowithaferin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



